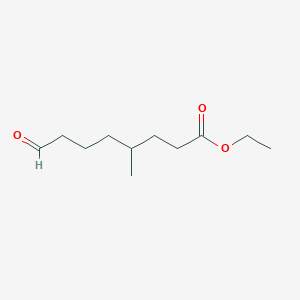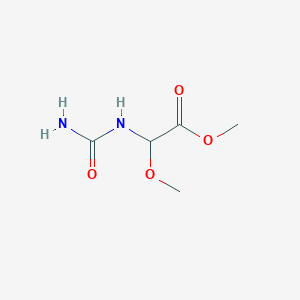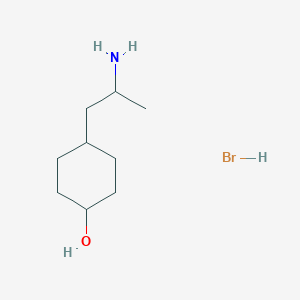
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is a chemical compound with the molecular formula C9H20BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of cyclohexanol and contains an aminopropyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide typically involves the reaction of cyclohexanol with 2-aminopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with neurotransmitter receptors and enzymes, leading to various physiological effects. The compound acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) and other sympathetic nervous system effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyamphetamine:
Cyclohexanol: The parent compound, which lacks the aminopropyl group, and has different chemical properties and applications.
Amphetamine: A related compound with a similar aminopropyl group but different overall structure and pharmacological effects.
Uniqueness
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is unique due to its specific combination of a cyclohexanol backbone and an aminopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64011-65-0 |
|---|---|
Fórmula molecular |
C9H20BrNO |
Peso molecular |
238.17 g/mol |
Nombre IUPAC |
4-(2-aminopropyl)cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H19NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h7-9,11H,2-6,10H2,1H3;1H |
Clave InChI |
XBZGWIAIPUWSHO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC(CC1)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



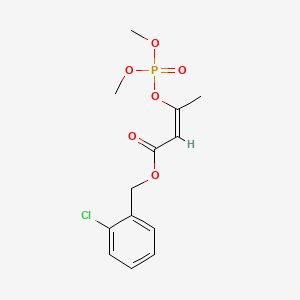
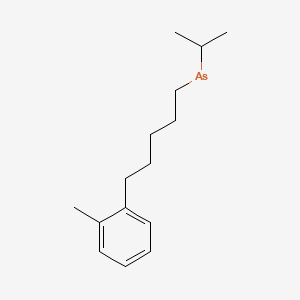


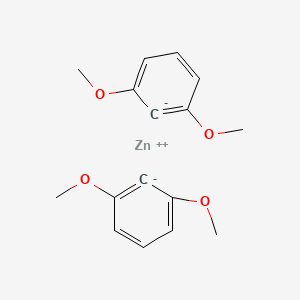
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
